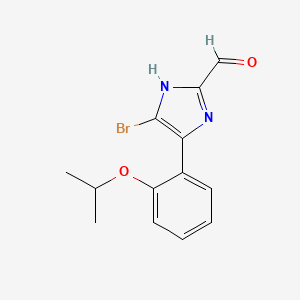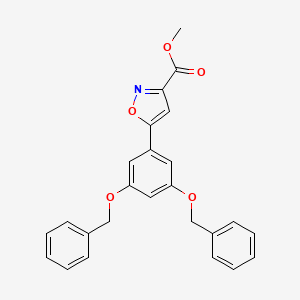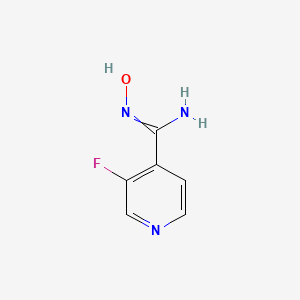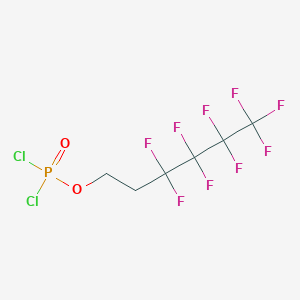![molecular formula C12H12ClN5 B15336490 3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)
3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876536 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its strong photoluminescent characteristics and its ability to chelate metal ions, making it a valuable tool in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876536 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. One common method includes the reaction of dimethylformamide with specific amines under controlled temperature and pressure conditions. The reaction is often catalyzed by metal ions to enhance yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32876536 is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32876536 undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.
Aplicaciones Científicas De Investigación
MFCD32876536 has a wide range of applications in scientific research:
Chemistry: It is used as a photoluminescent probe for detecting metal ions in solution.
Biology: Its ability to chelate metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: It is used in the development of advanced materials, such as photoluminescent carbon dots for imaging and sensing applications.
Mecanismo De Acción
The mechanism by which MFCD32876536 exerts its effects involves its strong chelation ability. It binds to metal ions, disrupting their normal function and leading to increased reactive oxygen species. This, in turn, causes DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylformamide-based compounds: These share similar synthetic routes and applications.
Photoluminescent carbon dots: Similar in their photoluminescent properties and applications in imaging and sensing.
Uniqueness
MFCD32876536 stands out due to its strong photoluminescent properties and its ability to chelate metal ions effectively. This makes it particularly valuable in both research and industrial applications, where precise detection and interaction with metal ions are crucial.
Propiedades
Fórmula molecular |
C12H12ClN5 |
|---|---|
Peso molecular |
261.71 g/mol |
Nombre IUPAC |
5-(4-imidazol-1-ylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H11N5.ClH/c13-12-7-11(15-16-12)9-1-3-10(4-2-9)17-6-5-14-8-17;/h1-8H,(H3,13,15,16);1H |
Clave InChI |
LBLAZSBJPRAEIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NN2)N)N3C=CN=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


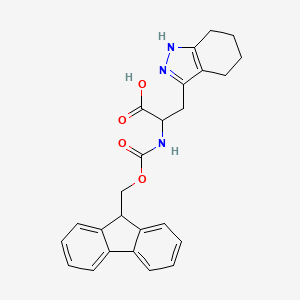
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
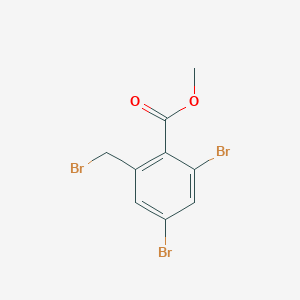
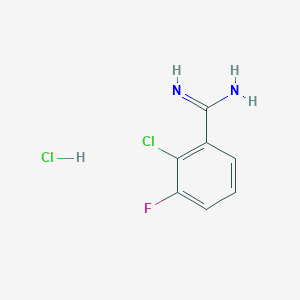
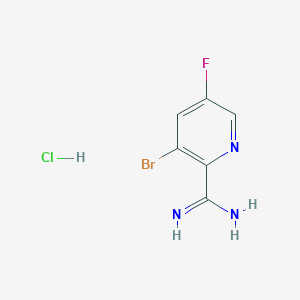
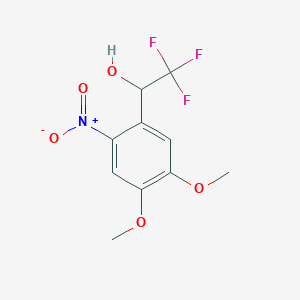
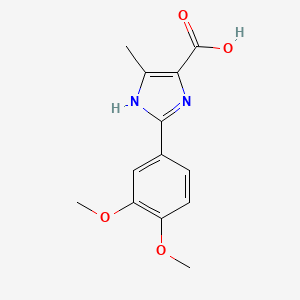
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
